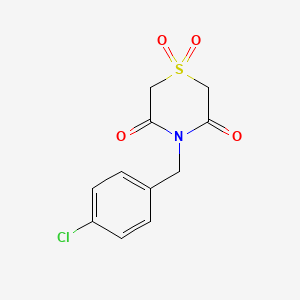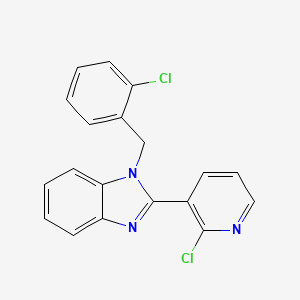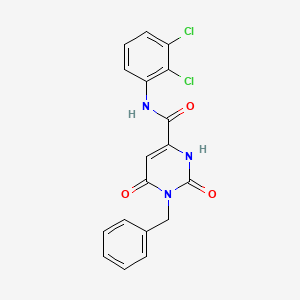
4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
Descripción general
Descripción
4-Chlorobenzyl chloride and 4-Chlorobenzyl alcohol are both derivatives of benzene. They are used in various chemical reactions and have applications in the field of organic chemistry .
Synthesis Analysis
While the specific synthesis process for “4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone” is not available, related compounds such as 4-Chlorobenzyl chloride and 4-Chlorobenzyl alcohol can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For example, 4-Chlorobenzyl chloride has a molecular formula of C7H6Cl2 and a mono-isotopic mass of 159.984650 Da . 4-Chlorobenzyl alcohol has a molecular formula of C7H7ClO and a mono-isotopic mass of 142.018539 Da .Chemical Reactions Analysis
4-Chlorobenzyl alcohol can be oxidized to 4-chlorobenzaldehyde in micellar media by Cr (VI), and its kinetics has been recorded spectrophotometrically .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various analytical techniques. For example, 4-Chlorobenzyl chloride has an average mass of 161.029 Da . 4-Chlorobenzyl alcohol has an average mass of 142.583 Da .Aplicaciones Científicas De Investigación
Chemistry of Substituted Thiazinanes and Their Derivatives
Thiazinanes, including derivatives like 4-(4-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone, are important heterocyclic compounds with significant potential in drug development. They have been explored for their anti-HIV, analgesic, antibiotic, and anticoagulant activities. The review by Hassan et al. (2020) focuses on synthetic approaches and chemical reactivity of thiazinane derivatives, shedding light on these fascinating heterocycles (Hassan et al., 2020).
Cyclisation Chemistry of 4H-1,2,6-Thiadiazines
The study by Koutentis and Rees (2000) delves into the chemistry of thiadiazines, compounds closely related to thiazinanes. They explore the condensation reactions and the potential for nucleophilic displacement, illustrating the versatility and reactivity of these compounds, which is relevant for the study of thiazinanes like 4-(4-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone (Koutentis & Rees, 2000).
Novel Synthesis and Reactions
Chang et al. (2003) discuss novel synthesis routes and reactions for various heterocyclic compounds, including thiazine derivatives. Such research provides insights into the synthesis and potential applications of related compounds like 4-(4-Chlorobenzyl)-1λ⁶,4-thiazinane-1,1,3,5-tetraone. The exploration of these derivatives expands the understanding of their chemical properties and potential applications in various fields (Chang et al., 2003).
Safety and Hazards
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S/c12-9-3-1-8(2-4-9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHBMWLHUMMOGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501167977 | |
| Record name | 3,5-Thiomorpholinedione, 4-[(4-chlorophenyl)methyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone | |
CAS RN |
338421-33-3 | |
| Record name | 3,5-Thiomorpholinedione, 4-[(4-chlorophenyl)methyl]-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Thiomorpholinedione, 4-[(4-chlorophenyl)methyl]-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501167977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4-Chlorophenyl)(3-{[(4-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035730.png)
![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035731.png)

![4-[[(E)-2-(5-Cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B3035733.png)
![[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3035734.png)
![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile](/img/structure/B3035735.png)
![2-(4-chlorophenyl)-N-(dimethylaminomethylidene)-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B3035739.png)
![2-(4-Chlorophenyl)-1-[(4-methylbenzyl)sulfonyl]-2-propanol](/img/structure/B3035741.png)



![1-benzyl-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B3035749.png)